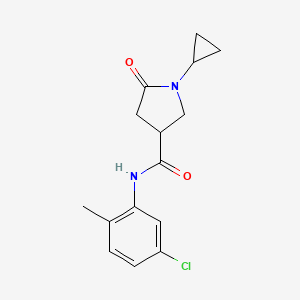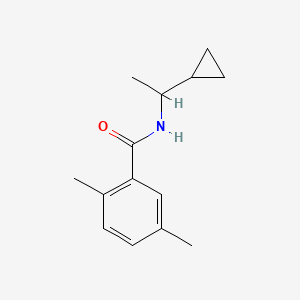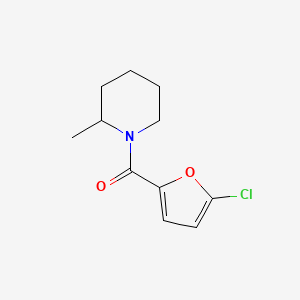
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It is a potent and selective inhibitor of the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one works by inhibiting the enzyme GABA-T, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one increases the levels of GABA in the brain, which in turn enhances the inhibitory effects of GABA on neuronal activity. This leads to a calming and anti-seizure effect, as well as a reduction in drug-seeking behavior and anxiety and depression symptoms.
Biochemical and Physiological Effects:
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been shown to increase GABA levels in the brain, leading to a calming and anti-seizure effect. It has also been shown to reduce drug-seeking behavior and have anxiolytic and antidepressant effects. 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been well-tolerated in animal studies, with no significant adverse effects observed.
实验室实验的优点和局限性
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one is a potent and selective inhibitor of GABA-T, making it a valuable tool for studying the role of GABA in the brain. Its ability to increase GABA levels in the brain has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders. However, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one is a synthetic compound and may not accurately reflect the effects of endogenous GABA in the brain. Additionally, its use in lab experiments may be limited by its cost and availability.
未来方向
There are several future directions for the study of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one. One potential direction is the development of more potent and selective GABA-T inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the use of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one in combination with other drugs may enhance its therapeutic effects and reduce potential side effects. Overall, the study of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has the potential to lead to the development of new and effective treatments for various neurological and psychiatric disorders.
合成方法
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-cyclopropylacetylpyrrole, followed by the addition of azocane-1-carbonyl chloride and subsequent purification steps. The synthesis of 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学研究应用
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been investigated for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Its ability to increase GABA levels in the brain has been shown to have a calming and anti-seizure effect, making it a promising candidate for the treatment of epilepsy. 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as a treatment for drug addiction. Additionally, 4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one has been shown to have anxiolytic and antidepressant effects in preclinical studies, indicating its potential use in the treatment of anxiety and depression.
属性
IUPAC Name |
4-(azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c18-14-10-12(11-17(14)13-6-7-13)15(19)16-8-4-2-1-3-5-9-16/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTLKUYARLUHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azocane-1-carbonyl)-1-cyclopropylpyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)


![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)


![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylpropan-1-one](/img/structure/B7515813.png)
![N-[2-(4-methoxyanilino)-2-oxoethyl]-N-methyl-1,1-dioxothiolane-3-carboxamide](/img/structure/B7515842.png)

